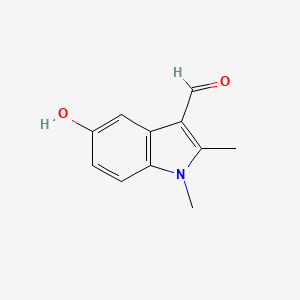

5-Hydroxy-1,2-dimethyl-1H-indole-3-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-1,2-dimethylindole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7-10(6-13)9-5-8(14)3-4-11(9)12(7)2/h3-6,14H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTWVRHZUESWTCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1C)C=CC(=C2)O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Hydroxy 1,2 Dimethyl 1h Indole 3 Carbaldehyde and Analogs

Classical Approaches for Indole (B1671886) Ring Construction and Functionalization

The formation of the indole scaffold is a cornerstone of heterocyclic chemistry, with several named reactions providing pathways to this important structural motif.

Fischer Indole Synthesis and its Adaptations for Substituted Indoles

Discovered by Emil Fischer in 1883, the Fischer indole synthesis is a versatile and widely used method for constructing the indole ring. wikipedia.orgscienceinfo.com The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with an aldehyde or a ketone. wikipedia.orgalfa-chemistry.com

The mechanism proceeds through several key steps:

Hydrazone Formation: An arylhydrazine reacts with a carbonyl compound to form the corresponding arylhydrazone. alfa-chemistry.com

Tautomerization: The hydrazone isomerizes to its enamine tautomer. wikipedia.org

organic-chemistry.orgorganic-chemistry.org-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement, which is the key bond-forming step, creating a di-imine intermediate and breaking the N-N bond. wikipedia.orgalfa-chemistry.com

Cyclization and Aromatization: The intermediate cyclizes to form an aminal, which then eliminates a molecule of ammonia (B1221849) to generate the aromatic indole ring. wikipedia.org

The substitution pattern of the final indole is determined by the choice of the starting arylhydrazine and the carbonyl compound. For instance, to synthesize a 5-hydroxy-1,2-dimethyl indole core, one would start with a (4-hydroxyphenyl)hydrazine derivative and butan-2-one. The position of substituents on the phenylhydrazine (B124118) ring dictates their final position on the benzene (B151609) portion of the indole. youtube.com For example, a para-substituted phenylhydrazine will yield a 5-substituted indole. youtube.com The choice of an unsymmetrical ketone can lead to a mixture of regioisomeric products, although reaction conditions can often be tuned to favor one isomer. scienceinfo.comyoutube.com

Modern adaptations, such as the Buchwald modification, allow for the palladium-catalyzed cross-coupling of aryl bromides with hydrazones to form the necessary N-arylhydrazone intermediate, expanding the scope of the reaction. wikipedia.org

| Aspect | Description |

|---|---|

| Reactants | Arylhydrazine and an aldehyde or ketone. wikipedia.org |

| Catalysts | Brønsted acids (e.g., HCl, H₂SO₄, PPA) or Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃). wikipedia.orgnih.gov |

| Key Intermediate | Arylhydrazone, which tautomerizes to an enamine. wikipedia.org |

| Core Mechanism | Acid-catalyzed organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement. alfa-chemistry.com |

| Advantages | High versatility, wide availability of starting materials, one of the most reliable methods for indole synthesis. scienceinfo.comtcichemicals.com |

| Limitations | The reaction fails with acetaldehyde (B116499) as the carbonyl component, precluding the direct synthesis of unsubstituted indole. scienceinfo.com Certain sensitive functional groups may not be tolerated under the harsh acidic conditions. scienceinfo.com |

Reissert Indole Synthesis and Modifications for Indole-2- and Indole-3-Derivatives

The Reissert indole synthesis provides a pathway to indoles starting from ortho-nitrotoluene and diethyl oxalate (B1200264). wikipedia.org This method is particularly useful for preparing indole-2-carboxylic acids and their derivatives.

The classical Reissert synthesis involves two main stages:

Condensation: In the presence of a strong base like potassium ethoxide, o-nitrotoluene undergoes condensation with diethyl oxalate. wikipedia.orgyoutube.com The base deprotonates the methyl group of the o-nitrotoluene, and the resulting carbanion attacks the diethyl oxalate to form ethyl o-nitrophenylpyruvate. wikipedia.org

Reductive Cyclization: The intermediate, ethyl o-nitrophenylpyruvate, is then subjected to reductive cyclization. wikipedia.org Common reducing agents include zinc in acetic acid or iron in acidic conditions. wikipedia.orgresearchgate.net This step reduces the nitro group to an amine, which then intramolecularly attacks the ketone carbonyl, leading to cyclization and subsequent dehydration to form the indole-2-carboxylic acid (or its ester). wikipedia.org The resulting indole-2-carboxylic acid can be decarboxylated by heating to yield the corresponding indole. wikipedia.org

While the classical Reissert synthesis is primarily used for indole-2-carboxylic acids, modifications have been developed. For instance, an intramolecular version reported by Butin involves a furan (B31954) ring-opening to provide the necessary carbonyl for cyclization, resulting in an indole with a ketone side chain at the C-3 position, allowing for further functionalization. wikipedia.org

Madelung Synthesis and Modern Variants for Indole Scaffolds

The Madelung synthesis is a thermal, base-catalyzed intramolecular cyclization of N-acyl-o-toluidines to form indoles. wikipedia.org The original reaction, reported in 1912, required harsh conditions, such as the use of a strong base like sodium ethoxide or sodium amide at very high temperatures (200–400 °C), which limited its application to the synthesis of simple, robust indoles like 2-alkylindoles. wikipedia.orgbhu.ac.in

The mechanism starts with the deprotonation of both the amide nitrogen and the benzylic carbon of the ortho-methyl group by the strong base. The resulting carbanion then performs a nucleophilic attack on the amide carbonyl carbon, leading to a cyclized intermediate that eliminates water to form the indole ring. wikipedia.org

The vigorous conditions of the classical Madelung synthesis are incompatible with many functional groups. This has led to the development of modern variants that proceed under much milder conditions.

Madelung-Houlihan Variation: The use of metal-mediated bases like n-butyllithium (BuLi) or lithium diisopropylamide (LDA) in solvents such as tetrahydrofuran (B95107) allows the reaction to proceed at significantly lower temperatures, ranging from -20 to 25 °C. wikipedia.org

Smith-Modified Madelung Synthesis: This approach utilizes organolithium reagents derived from 2-alkyl-N-trimethylsilyl anilines, which condense with esters or carboxylic acids. The resulting intermediates undergo an intramolecular heteroatom Peterson olefination to yield indolinines, which then tautomerize to the 2-substituted indoles. This variant is compatible with a wider range of substituted anilines. wikipedia.org

Tandem Madelung Synthesis: A recently developed one-pot method uses a mixed-base system of LiN(SiMe₃)₂ and CsF to mediate the reaction between a methyl benzoate (B1203000) and an N-methyl-o-toluidine, generating N-methyl-2-arylindoles in high yields under milder conditions (110 °C) than the classical approach. organic-chemistry.org

Nenitzescu Indole Synthesis for 5-Hydroxyindole (B134679) Derivatives

The Nenitzescu indole synthesis is a highly effective method for the direct synthesis of 5-hydroxyindole derivatives. wikipedia.org First reported by Costin Nenițescu in 1929, the reaction involves the condensation of a benzoquinone with a β-aminocrotonic ester (an enamine). wikipedia.orgsynarchive.com This method is particularly relevant for the synthesis of the target compound's core structure due to its direct installation of the C-5 hydroxyl group. researchgate.netmdpi.com

The reaction mechanism consists of a sequence of steps including a Michael addition of the enamine to the benzoquinone, followed by a nucleophilic attack from the enamine pi bond to form the five-membered ring, and finally an elimination step to achieve aromatization. wikipedia.org The synthesis can be performed with various substituents on both the benzoquinone and the enamine, making it a versatile tool for producing a range of 5-hydroxyindoles. wikipedia.org Studies have shown that the reaction performs best in highly polar solvents, and Lewis acids such as ZnCl₂ can be used as catalysts to improve yields and reaction times, even allowing the reaction to proceed at room temperature. wikipedia.orgcnr.it

| Benzoquinone Component | Enamine Component | Resulting Indole Core |

|---|---|---|

| 1,4-Benzoquinone (B44022) | Ethyl 3-aminocrotonate | 5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid ethyl ester |

| Methyl-1,4-benzoquinone | Ethyl 3-aminocrotonate | 5-Hydroxy-2,6-dimethyl-1H-indole-3-carboxylic acid ethyl ester |

| 1,4-Benzoquinone | 3-(Methylamino)crotononitrile | 5-Hydroxy-1,2-dimethyl-1H-indole-3-carbonitrile |

| Methoxy-1,4-benzoquinone | Ethyl 3-aminocrotonate | 5-Hydroxy-6-methoxy-2-methyl-1H-indole-3-carboxylic acid ethyl ester |

Formylation Strategies for Indole-3-Carbaldehydes

Once the substituted indole nucleus is formed, the next critical step is the introduction of the carbaldehyde group at the C-3 position, which is the most nucleophilic position on the indole ring.

Vilsmeier-Haack Reaction and Similar C-3 Formylation Methods

The Vilsmeier-Haack reaction is the most common and effective method for the formylation of electron-rich aromatic and heterocyclic compounds, including indoles. researchgate.netrsc.org The reaction introduces a formyl group (-CHO) predominantly at the C-3 position. researchgate.net

The process utilizes a Vilsmeier reagent, which is a chloroiminium ion. This reagent is typically generated in situ from the reaction of a tertiary amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃). rsc.org

The mechanism involves:

Formation of the Vilsmeier Reagent: POCl₃ activates DMF to form the electrophilic chloroiminium ion (the Vilsmeier reagent).

Electrophilic Attack: The electron-rich C-3 position of the indole ring attacks the Vilsmeier reagent.

Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed with water or a basic solution to yield the final indole-3-carbaldehyde. researchgate.net

The traditional Vilsmeier-Haack reaction is highly reliable but uses stoichiometric amounts of POCl₃, which can be harsh. acs.org This has prompted the development of alternative and milder C-3 formylation methods:

Catalytic Vilsmeier-Haack Reaction: Newer protocols have been developed that use a catalytic amount of a phosphorus-based reagent, enabled by a P(III)/P(V)=O cycle, providing a more efficient route to indol-3-carboxaldehydes. acs.orgorgsyn.org

Iron-Catalyzed Formylation: An efficient C-3 selective formylation has been reported using ferric chloride (FeCl₃) as a catalyst with formaldehyde (B43269) and aqueous ammonia, using air as the oxidant. This method is environmentally benign as it avoids reagents like POCl₃. organic-chemistry.org

Organophotoredox Catalysis: A metal- and oxidant-free method uses visible light and glyoxylic acid as the formylation agent to produce 3-formylindoles. acs.org

Electrochemical Methods: An electrochemical strategy for the oxidative cross-coupling of indoles with various aldehydes has also been developed as an alternative to traditional methods. acs.org

Oxidative Approaches to Indole-3-Carbaldehydes

The introduction of a carbaldehyde group at the C-3 position of the indole ring is a common transformation that can be achieved through various oxidative methods. These methods often involve the formylation of the indole nucleus or the oxidation of C-3 substituted precursors.

One of the most widely used methods for the direct formylation of indoles is the Vilsmeier-Haack reaction . This reaction employs a Vilsmeier reagent, typically prepared from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). google.comchemdad.com The reaction proceeds via an electrophilic attack of the Vilsmeier reagent on the electron-rich C-3 position of the indole. A patent describes the synthesis of various indole-3-carbaldehyde derivatives using this method, where a 2-methylaniline compound is reacted with a pre-formed Vilsmeier reagent. google.com

Another approach involves the oxidation of C-3 methyl groups or their derivatives. For instance, the unusual oxidation of gramine (B1672134) methiodide using sodium nitrite (B80452) in DMF has been reported to produce indole-3-carbaldehyde in good yield. ekb.eg Additionally, oxidative decarboxylation of indole-3-acetic acid using sodium periodate (B1199274) catalyzed by manganese complexes can also yield the desired aldehyde. researchgate.netekb.eg More recent methods have explored the use of tetramethylethylenediamine (TMEDA) as a carbon source, catalyzed by CuCl₂ with atmospheric oxygen as the oxidant. ekb.eg

The table below summarizes various oxidative methods for the synthesis of indole-3-carbaldehydes.

| Method | Reagents/Catalyst | Precursor | Yield (%) | Reference |

| Vilsmeier-Haack | POCl₃, DMF | Indole | 96 | google.com |

| Oxidation | Sodium Nitrite, DMF | Gramine Methiodide | 68 | ekb.eg |

| Oxidative Decarboxylation | Sodium Periodate, Mn(III) complex | Indole-3-acetic acid | 78 | researchgate.netekb.eg |

| C3-Formylation | TMEDA, CuCl₂, O₂ | Indole | - | ekb.eg |

Regioselective Substitution and Alkylation Strategies

Achieving the specific substitution pattern of 5-Hydroxy-1,2-dimethyl-1H-indole-3-carbaldehyde requires precise control over the regioselectivity of alkylation and hydroxylation reactions.

The alkylation of the indole nitrogen (N-1 position) is a common strategy to modify the properties of indole derivatives. For indole-3-carbaldehydes, this transformation can be achieved using various alkylating agents in the presence of a base.

A common method involves the use of alkyl halides, such as methyl iodide or benzyl (B1604629) chloride, with a base like anhydrous potassium carbonate (K₂CO₃) in a suitable solvent system like acetonitrile (B52724) (CH₃CN) and DMF. mdpi.com For example, 1H-indole-3-carbaldehyde can be converted to 1-methyl-1H-indole-3-carbaldehyde in 87% yield by refluxing with methyl iodide and K₂CO₃. mdpi.com Similarly, benzylation can be achieved using benzyl chloride under similar conditions to yield 1-benzyl-1H-indole-3-carbaldehyde. mdpi.com An alternative, environmentally friendlier approach utilizes dimethyl carbonate for methylation and dibenzyl carbonate for benzylation in the presence of a catalytic amount of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO). google.com

The following table details reaction conditions for N-alkylation of indole-3-carbaldehyde.

| Alkyl Group | Reagents | Base | Yield (%) | Reference |

| Methyl | Methyl Iodide | K₂CO₃ | 87.28 | mdpi.com |

| Benzyl | Benzyl Chloride | K₂CO₃ | 78.81 | mdpi.com |

| Methyl | Dimethyl Carbonate | DABCO | Quantitative | google.com |

| Benzyl | Dibenzyl Carbonate | DABCO | Good | google.com |

Introducing methyl groups at specific carbon atoms of the indole ring, such as C-2 and C-5, is crucial for building the target molecule's scaffold. The biosynthesis of certain indole alkaloids involves the methylation of the indole nucleus. wikipedia.org

For C-2 methylation, modern catalytic methods have been developed. One such method employs palladium(II)/norbornene cooperative catalysis for the direct and regioselective C-2 methylation of free (N-H) indoles, using trimethyl phosphate (B84403) as the methyl source. rsc.org This approach avoids the need for protecting groups on the indole nitrogen. rsc.org Another strategy utilizes an iridium catalyst for the C-2 selective methylation of indoles that have a directing group, such as a pivaloyl group, at the N-1 or C-3 position. nih.govrsc.org The directing group helps the metal catalyst to selectively activate the C-2 C-H bond. nih.govrsc.org

The introduction of a methyl group at the C-5 position often relies on starting with a pre-functionalized precursor. For example, the synthesis of 5-methyl-1H-indole-3-carbaldehyde has been demonstrated via the Vilsmeier-Haack reaction starting from 2,4-dimethylaniline. google.com The position of substituents on the starting aniline (B41778) dictates the substitution pattern on the resulting indole ring.

The synthesis of 5-hydroxyindoles is a key step in accessing a wide range of biologically important molecules. wikipedia.org The Nenitzescu indole synthesis is a classic and highly effective method for constructing the 5-hydroxyindole skeleton. wikipedia.orgresearchgate.netsynarchive.com This reaction involves the condensation of a 1,4-benzoquinone with a β-enamine (β-aminocrotonic ester). wikipedia.orgresearchgate.net

The reaction can be catalyzed by various Lewis acids, and studies have shown that zinc, iron, and magnesium salts can be effective catalysts in environmentally benign solvents. researchgate.net The versatility of the Nenitzescu synthesis allows for the preparation of a variety of substituted 5-hydroxyindoles by changing the substituents on both the benzoquinone and the enamine starting materials. wikipedia.org For instance, a series of 5-hydroxyindoles were prepared by reacting substituted enamines with benzoquinone, catalyzed by anhydrous ZnCl₂. mdpi.com The resulting 5-hydroxyindole can then be further functionalized.

A patent describes a specific synthesis of 5-hydroxy-1H-indole-3-carbaldehyde starting from 4-amino-3-methylphenol, which undergoes a Vilsmeier-Haack type reaction to form the indole ring with the desired functionalities. google.com

Modern and Advanced Synthetic Transformations

To further diversify the functionalization of the indole core, modern metal-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis.

Transition metal-catalyzed cross-coupling reactions provide powerful methods for forming carbon-carbon and carbon-heteroatom bonds on the indole ring system. researchgate.net Palladium-catalyzed reactions are the most extensively studied and applied in this context. researchgate.netnih.gov

Palladium (Pd) catalysis has been widely used for the C-H functionalization of indoles. For example, the direct alkenylation of indoles can be achieved using Pd(OAc)₂ as a catalyst with an oxidant, leading to the formation of 3-alkenyl indoles. nih.gov Palladium catalysis is also effective for intramolecular reactions, leading to the formation of complex fused-ring systems. nih.govnih.govacs.org Furthermore, Pd(II)/norbornene catalysis enables the direct C-2 methylation of free (N-H) indoles. rsc.org

Copper (Cu) catalysis is also prominent, particularly in C-N bond formation. A simple Cu(I)-catalyzed coupling of aliphatic halides with amines and amides can be performed at room temperature. organic-chemistry.org Copper is also often used as a co-catalyst or oxidant in palladium-catalyzed reactions. nih.govacs.org

Rhodium (Rh) and Iridium (Ir) catalysis have emerged for specific C-H activation and functionalization. Rh(III)-catalyzed C-H activation has been applied to the synthesis of azaindoles. mdpi.com Iridium catalysis has been shown to be effective for the site-selective C-2 methylation of indoles using a directing group strategy. nih.govrsc.org

The table below provides examples of metal-catalyzed reactions for indole functionalization.

| Metal Catalyst | Reaction Type | Position Functionalized | Reference |

| Palladium (Pd) | Alkenylation | C-3 | nih.gov |

| Palladium (Pd) | Methylation | C-2 | rsc.org |

| Copper (Cu) | C-N Coupling | N-1 | organic-chemistry.org |

| Rhodium (Rh) | C-H Activation/Annulation | - | mdpi.com |

| Iridium (Ir) | Methylation | C-2 | nih.govrsc.org |

C-H Activation and Direct Functionalization Methods

The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and atom-economical strategy for the synthesis and modification of complex molecules like indole derivatives. This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences and reducing waste. In the context of indole-3-carbaldehydes, C-H activation can be employed to introduce substituents at various positions on the indole nucleus.

Palladium-catalyzed C-H functionalization has been reported for the arylation of C3-aldehyde substituted free (NH) indoles with iodoarenes, demonstrating the feasibility of modifying the indole core even in the presence of the aldehyde group. nih.gov More recently, copper-mediated C4–H sulfonylation of indole-3-carbaldehydes has been achieved using a transient directing group strategy. acs.org This method allows for selective functionalization at the C4 position, which is typically less reactive. The reaction tolerates a range of substituents on the indole ring, including electron-donating and electron-withdrawing groups. acs.org While not explicitly demonstrated on 5-Hydroxy-1,2-dimethyl-1H-indole-3-carbaldehyde, these methods showcase the potential for direct C-H functionalization on similarly substituted indole-3-carbaldehyde scaffolds.

Key features of these methods include:

High Regioselectivity: The use of directing groups or inherent electronic biases of the indole nucleus can guide functionalization to specific C-H bonds.

Broad Substrate Scope: These methods are often compatible with a variety of functional groups on both the indole ring and the coupling partner.

Improved Synthetic Efficiency: By eliminating steps associated with pre-functionalization, C-H activation methods offer a more streamlined approach to analog synthesis.

The Vilsmeier-Haack reaction is a classic method for the direct formylation of electron-rich aromatic rings, including indoles, at the C3 position. ekb.egorgsyn.org This reaction utilizes a Vilsmeier reagent, typically prepared from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF), to install the formyl group. ekb.eg A catalytic version of the Vilsmeier-Haack reaction has been developed, which mitigates the need for stoichiometric amounts of hazardous reagents. orgsyn.org

Multicomponent Reaction (MCR) Strategies for Indole Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly valued for their efficiency and ability to rapidly generate molecular complexity. researchgate.netmdpi.com For the synthesis of indole derivatives, MCRs provide a powerful tool for accessing diverse libraries of compounds from simple starting materials.

While a specific MCR for the direct synthesis of 5-Hydroxy-1,2-dimethyl-1H-indole-3-carbaldehyde is not prominently reported, various MCRs are known to produce highly functionalized indole structures. For instance, the one-pot reaction of 3-cyanoacetyl indole, aromatic aldehydes, and ethyl acetoacetate (B1235776) can yield complex 3-substituted indole derivatives under microwave irradiation. nih.gov Another example involves the condensation of indole-3-carbaldehydes, anilines, and benzil (B1666583) to form indolylimidazole derivatives, promoted by a heterogeneous catalyst. rsc.org These examples highlight the utility of the indole-3-carbaldehyde scaffold as a key building block in MCRs. The principles of these reactions could be adapted to synthesize analogs of the target compound.

The advantages of MCRs in this context include:

Convergence and Efficiency: Multiple bond-forming events occur in a single pot, reducing reaction time, purification steps, and solvent usage.

Diversity-Oriented Synthesis: By varying the different components in the reaction, a wide range of structurally diverse indole derivatives can be accessed.

Atom Economy: MCRs often proceed with high atom economy, as most of the atoms from the starting materials are incorporated into the final product.

Green Chemistry Principles in the Synthesis of Indole-3-Carbaldehydes

The application of green chemistry principles to the synthesis of indoles and their derivatives is an area of growing importance, aiming to reduce the environmental impact of chemical processes. These principles include the use of alternative energy sources, greener solvents, and catalytic methods.

Microwave-Assisted Synthetic Routes

Microwave irradiation has emerged as a valuable tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purities compared to conventional heating methods. tandfonline.comnih.gov The synthesis of various indole derivatives has been successfully achieved using microwave assistance. tandfonline.comresearchgate.net For example, the palladium-catalyzed intramolecular oxidative coupling of enamines to form 2-methyl-1H-indole-3-carboxylate derivatives has been optimized under microwave irradiation, affording excellent yields. mdpi.com One-pot, three-component syntheses of indole–dihydrofuran biheterocycles have also been reported in water under microwave conditions. tandfonline.com Furthermore, solvent-free Knoevenagel condensation of 2,5-disubstituted indole-3-carbaldehydes has been achieved using microwaves, showcasing a green approach to the functionalization of these molecules. thegoodscentscompany.com

| Reaction Type | Catalyst/Reagents | Conditions | Time | Yield |

| Pd-Catalyzed Cyclization | Pd(OAc)₂, Cu(OAc)₂, K₂CO₃ | DMF, 60 °C, µW | N/A | Excellent |

| Indole–dihydrofuran synthesis | K₂CO₃, aromatic aldehyde | Water, 180 W, µW | N/A | 85-98% |

| Isoniazid derivative synthesis | Isoniazid, phenols | Solvent-free, 125 °C, µW | 5-6 min | High |

Application of Ionic Liquids and Deep Eutectic Solvents

Ionic liquids (ILs) and deep eutectic solvents (DESs) are considered green alternatives to conventional volatile organic solvents due to their low vapor pressure, thermal stability, and potential for recyclability. tandfonline.comacs.org These solvents can also act as catalysts in certain reactions. The Fischer indole synthesis, a cornerstone of indole chemistry, has been successfully performed in Brønsted acidic ionic liquids, providing a mild and regiospecific reaction system. researchgate.net

Deep eutectic solvents, which are mixtures of quaternary ammonium (B1175870) salts and hydrogen-bond donors, have also found application in indole synthesis. nih.govresearchgate.net For example, a DES formed by choline (B1196258) chloride and urea (B33335) has been used in conjunction with ultrasound for the synthesis of 3-substituted indoles. tandfonline.com The use of a DES comprising L-tartaric acid and dimethylurea has been shown to facilitate the Fischer indolization step in the synthesis of various indole derivatives. researchgate.net

| Solvent System | Reaction Type | Key Advantages |

| [bmim]HSO₄ (Ionic Liquid) | Fischer Indole Synthesis | Recyclable, mild conditions |

| Choline chloride:urea (DES) | Synthesis of 3-substituted indoles | Biodegradable, used with ultrasound |

| L-tartaric acid:dimethylurea (DES) | Fischer Indolization | Green conditions, facilitates complex synthesis |

Water-Mediated and Solvent-Free Reaction Conditions

The use of water as a solvent and the development of solvent-free reaction conditions are central tenets of green chemistry. Water is an abundant, non-toxic, and non-flammable solvent, making it an attractive medium for organic synthesis. researchgate.net The synthesis of various indole derivatives has been reported in aqueous media, utilizing catalysts that are active in water. researchgate.net For example, L-proline has been used to catalyze the synthesis of 3-substituted indolyl-4H-chromenes in water at room temperature with excellent yields. rsc.org

Solvent-free reactions offer significant environmental benefits by eliminating the need for solvents altogether, which reduces waste and simplifies product isolation. mdpi.comnih.gov The synthesis of bis(indolyl)methanes from indoles and aldehydes can be carried out under solvent-free conditions. mdpi.com Additionally, multicomponent reactions for the synthesis of 1,3-oxazine-2-thione derivatives have been performed under solvent-free conditions by manual grinding, with the catalyst being easily separated after the reaction. mdpi.com

| Condition | Reaction Example | Catalyst/Promoter | Benefits |

| Water | Synthesis of 3-substituted indolyl-4H-chromenes | L-proline | Environmentally benign, mild conditions, high yields |

| Solvent-Free | Synthesis of bis(indolyl)methanes | None or various catalysts | Reduced waste, simplified workup |

| Solvent-Free (Grinding) | Synthesis of 1,3-oxazine-2-thiones | Magnetically separable nanocatalyst | Eco-friendly, high yields, easy catalyst recovery |

Heterogeneous Catalysis and Nanocatalyst Utilization

Heterogeneous catalysts and nanocatalysts offer several advantages in green synthesis, including ease of separation from the reaction mixture, potential for recycling and reuse, and often enhanced catalytic activity due to high surface area. nih.govaip.org In the realm of indole synthesis, various heterogeneous and nanocatalysts have been employed.

Magnetic nanoparticles (MNPs) have gained prominence as catalyst supports due to their easy separation from the reaction mixture using an external magnet. mdpi.comresearchgate.net Fe₃O₄ nanoparticles have been used as an effective catalyst for the synthesis of various indole-based heterocyclic compounds. aip.org Similarly, copper oxide nanoparticles have been documented as reusable catalysts for the N-arylation of indoles. aip.org Gold nanoparticles supported on titanium dioxide have been successfully used for the intramolecular hydroamination of alkynes to yield indoles, with the catalyst being recyclable. mdpi.com The use of these advanced catalytic systems aligns with the principles of green chemistry by improving efficiency and reducing waste. researchgate.net

| Catalyst Type | Example | Reaction | Key Features |

| Magnetic Nanoparticles | Fe₃O₄ MNPs | Synthesis of 6H-Indolo[2,3-b]quinoxalines | High efficiency, catalyst recyclability |

| Metal Oxide Nanoparticles | CuO NPs | N-Arylation of indoles | Reusable, environmentally friendly |

| Supported Nanoparticles | Au/TiO₂ | Intramolecular hydroamination of alkynes | Heterogeneous, recyclable, high efficiency |

Biocatalytic Approaches in Indole Functionalization

The synthesis of functionalized indoles, such as 5-Hydroxy-1,2-dimethyl-1H-indole-3-carbaldehyde, through biocatalytic methods represents a growing field of interest, leveraging the high selectivity and mild reaction conditions offered by enzymes. While a direct enzymatic route to this specific compound is not prominently documented, the principles of biocatalytic functionalization of the indole scaffold are well-established through various enzymatic transformations, including hydroxylation, methylation, and oxidation. These approaches provide a foundation for developing potential multi-enzyme cascade reactions or engineered pathways for the synthesis of complex indole derivatives.

Enzymatic Hydroxylation

The introduction of a hydroxyl group onto the indole ring is a key step in the synthesis of many bioactive compounds. Cytochrome P450 monooxygenases (P450s) are a versatile class of enzymes known to catalyze the hydroxylation of a wide range of substrates, including indoles. beilstein-journals.orguq.edu.au These enzymes have been shown to hydroxylate the indole nucleus at various positions. For instance, human P450 enzymes such as P450 2A6, 2C19, and 2E1 can oxidize indole to produce 3-hydroxyindole (indoxyl) and 6-hydroxyindole. uq.edu.au Furthermore, engineered P450s have demonstrated the potential for tailored hydroxylation reactions. Variants of P450cam and P450 BM-3 have been developed to enhance their activity towards indole and its derivatives. beilstein-journals.orgnih.gov

In the context of synthesizing 5-hydroxyindole derivatives, the biosynthetic pathways in plants offer valuable insights. In Arabidopsis thaliana, the formation of 5-hydroxyindole-3-carbaldehyde derivatives has been identified as part of the plant's defense mechanism. nih.gov This suggests the presence of specific hydroxylases that regioselectively target the C5 position of the indole ring.

Enzymatic C3-Functionalization and Oxidation

The formyl group at the C3 position is a common feature in many bioactive indole compounds. Biocatalytic routes to introduce or modify substituents at this position often involve enzymes that act on tryptophan derivatives. For example, the biosynthesis of indole-3-carbaldehyde in Arabidopsis thaliana involves the conversion of indole-3-acetonitrile (B3204565), which is derived from tryptophan. nih.gov A cytochrome P450, CYP71B6, has been shown to efficiently convert indole-3-acetonitrile into indole-3-carbaldehyde and indole-3-carboxylic acid. nih.gov

Additionally, aldehyde oxidases (AOs) play a role in the oxidation of indole-3-carbaldehyde to indole-3-carboxylic acid. nih.gov The enzyme indole-3-acetaldehyde oxidase is also known to catalyze the conversion of indole-3-acetaldehyde to indole-3-acetic acid. nih.govwikipedia.org These enzymatic transformations highlight the potential for biocatalytic modification of the C3 side chain of indole precursors to yield the desired carbaldehyde functionality.

Enzymatic Methylation

The synthesis of 1,2-dimethylindole (B146781) structures through biocatalysis involves two distinct methylation steps: N-methylation at the indole nitrogen (N1) and C-methylation at the C2 position.

N-Methylation: A class of enzymes known as N-methyltransferases can catalyze the transfer of a methyl group from a donor molecule, typically S-adenosyl-L-methionine (SAM), to the nitrogen atom of a substrate. Indolethylamine N-methyltransferase (INMT) is a well-characterized enzyme that N-methylates tryptamine (B22526) and other indoleamines. wikipedia.orggenecards.orgnih.govmedchemexpress.comwikigenes.org The substrate scope of these enzymes can be expanded through protein engineering to accept a broader range of indole derivatives for N1-methylation. scite.ainih.gov

C-Methylation: Biocatalytic C-methylation of the indole ring is less common than N-methylation. However, enzymes capable of C-methylation of indole derivatives do exist. For instance, the SAM-dependent methyltransferase PsmD is involved in the C3-methylation of indole derivatives in the biosynthesis of physostigmine. nih.govuni-duesseldorf.de Another example is indolepyruvate C-methyltransferase, which catalyzes the methylation of (indol-3-yl)pyruvate. wikipedia.orgcreative-enzymes.com While direct biocatalytic C2-methylation of the indole core has not been extensively reported, the existing knowledge on C-methylating enzymes provides a basis for future enzyme discovery and engineering efforts to achieve this transformation.

The following table summarizes key enzymes and their roles in the functionalization of indole and its derivatives, which are pertinent to the potential biocatalytic synthesis of 5-Hydroxy-1,2-dimethyl-1H-indole-3-carbaldehyde.

Chemical Reactivity and Derivatization Pathways of 5 Hydroxy 1,2 Dimethyl 1h Indole 3 Carbaldehyde

Electrophilic Substitution Reactions on the Indole (B1671886) Nucleus (e.g., at C-3, C-5, C-6)

The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The C-3 position is typically the most reactive site for electrophilic substitution in simple indoles. acgpubs.org However, in 5-Hydroxy-1,2-dimethyl-1H-indole-3-carbaldehyde, this position is already occupied by a formyl group. The reactivity of the remaining positions on the benzene (B151609) portion of the indole (C-4, C-6, and C-7) is influenced by the substituents present. The hydroxyl group at C-5 and the methyl group at N-1 are electron-donating and thus activate the ring towards electrophilic substitution, while the carbaldehyde at C-3 is deactivating.

Electrophilic substitution reactions, such as nitration and Friedel-Crafts alkylation, are common for indole derivatives. For instance, the nitration of 1H-indole-3-carboxaldehyde with nitric acid and acetic acid typically yields the 6-nitro derivative. researchgate.net Given the activating nature of the 5-hydroxy group, electrophilic attack on 5-Hydroxy-1,2-dimethyl-1H-indole-3-carbaldehyde would be directed to the C-4 and C-6 positions. Friedel-Crafts alkylation, a method to introduce alkyl groups onto an aromatic ring, has been successfully applied to various indole derivatives. acs.orgmdpi.com

Table 1: Potential Electrophilic Substitution Reactions

| Reaction Type | Reagents | Expected Product Position(s) | Reference |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ or HNO₃ / Acetic Acid | C-4, C-6 | researchgate.net |

| Friedel-Crafts Alkylation | Alkyl Halide / Lewis Acid (e.g., AlCl₃) | C-4, C-6 | acs.org |

| Halogenation | Br₂ or Cl₂ | C-4, C-6 | N/A |

Reactions Involving the Aldehyde Moiety at C-3

The carbaldehyde group at the C-3 position is a versatile functional handle for a wide range of chemical transformations. researchgate.netekb.eg Its reactivity is characteristic of aromatic aldehydes, allowing for condensation, oxidation, reduction, and the formation of imine derivatives.

The aldehyde functionality readily participates in carbon-carbon bond-forming condensation reactions.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (e.g., malononitrile, diethyl malonate), typically catalyzed by a weak base like piperidine. acgpubs.orgsemanticscholar.org The reaction with 5-Hydroxy-1,2-dimethyl-1H-indole-3-carbaldehyde would yield α,β-unsaturated indole derivatives. acgpubs.orgacgpubs.org

Henry Reaction (Nitroaldol Reaction): The Henry reaction is the base-catalyzed condensation between an aldehyde and a nitroalkane, such as nitromethane. psu.eduresearchgate.net This pathway produces β-nitro alcohols, which are valuable synthetic intermediates. wikipedia.org The resulting 3-(2-nitrovinyl)indole derivatives can be further transformed, for example, into tryptamines. tci-thaijo.org

Aldol (B89426) Condensation: While less common for aromatic aldehydes with non-enolizable partners, the aldehyde can react with ketones or other enolizable aldehydes in an Aldol-type reaction under appropriate basic or acidic conditions to form β-hydroxy carbonyl compounds or their dehydrated α,β-unsaturated counterparts.

Table 2: Condensation Reactions of the C-3 Aldehyde

| Reaction Name | Reactant | Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Knoevenagel | Active Methylene Compounds (e.g., Malononitrile) | Piperidine / Acetic Acid | 3-(2,2-Dicyanovinyl)indole derivative | acgpubs.orgacgpubs.orgacs.org |

| Henry | Nitroalkanes (e.g., Nitromethane) | Base (e.g., Triethylamine) | 3-(2-Nitrovinyl)indole derivative | wikipedia.orgtci-thaijo.org |

The carbonyl group of the aldehyde reacts with nitrogen-based nucleophiles to form imine derivatives.

Oxime Formation: Aldehydes condense with hydroxylamine (B1172632) (NH₂OH) to form aldoximes. wikipedia.org This reaction is often used for the characterization and protection of aldehydes. nih.gov The reaction of 5-Hydroxy-1,2-dimethyl-1H-indole-3-carbaldehyde with hydroxylamine hydrochloride in the presence of a base would yield the corresponding oxime. researchgate.netmdpi.com

Hydrazone Formation: The reaction of the aldehyde with hydrazine (B178648) (H₂N-NH₂) or its derivatives (e.g., phenylhydrazine (B124118), 2,4-dinitrophenylhydrazine, semicarbazide) produces hydrazones. researchgate.netnih.govdergipark.org.tr These derivatives are often crystalline solids and are useful for identification purposes.

Table 3: Formation of Imine Derivatives

| Derivative | Reagent | Product | Reference |

|---|---|---|---|

| Oxime | Hydroxylamine Hydrochloride (NH₂OH·HCl) / Base | 5-Hydroxy-1,2-dimethyl-1H-indole-3-carbaldehyde oxime | wikipedia.orgnih.govmdpi.com |

| Hydrazone | Hydrazine (or derivative) | 5-Hydroxy-1,2-dimethyl-1H-indole-3-carbaldehyde hydrazone | researchgate.netnih.gov |

The aldehyde group at C-3 can be readily oxidized to the corresponding carboxylic acid. wikipedia.org This transformation is a common functional group interconversion in organic synthesis. solubilityofthings.com Various oxidizing agents can be employed, such as potassium permanganate (B83412) (KMnO₄), silver oxide (Ag₂O), or enzymatic systems. For example, in biological systems, aldehyde oxidases can catalyze the conversion of indole-3-carbaldehyde to indole-3-carboxylic acid. nih.gov

Table 4: Oxidation of the C-3 Aldehyde

| Reagent | Product | Reference |

|---|---|---|

| Silver(I) oxide (Ag₂O) | 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid | wikipedia.org |

| Potassium permanganate (KMnO₄) | 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid | N/A |

The aldehyde group is susceptible to reduction to either a primary alcohol or a methyl group, depending on the reducing agent and reaction conditions.

Reduction to Alcohol: Mild reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) will reduce the aldehyde to the corresponding primary alcohol, yielding (5-Hydroxy-1,2-dimethyl-1H-indol-3-yl)methanol.

Reductive Amination: In the presence of an amine and a reducing agent like sodium cyanoborohydride (NaBH₃CN), the aldehyde can be converted directly to a secondary or tertiary amine.

Wolff-Kishner or Clemmensen Reduction: Harsher reduction conditions, such as the Wolff-Kishner (hydrazine, base, high temperature) or Clemmensen (zinc amalgam, HCl) reductions, can fully reduce the aldehyde to a methyl group, resulting in 5-Hydroxy-1,2,3-trimethyl-1H-indole.

Table 5: Reduction of the C-3 Aldehyde

| Reaction Type | Reagent(s) | Product | Reference |

|---|---|---|---|

| Alcohol Formation | Sodium borohydride (NaBH₄) | (5-Hydroxy-1,2-dimethyl-1H-indol-3-yl)methanol | tci-thaijo.org |

Functional Group Interconversions of Hydroxyl Group at C-5

The phenolic hydroxyl group at the C-5 position is a key site for derivatization, which can be used to modify the molecule's properties or to introduce further functionality. nih.gov Common transformations include etherification and esterification. numberanalytics.comnih.gov

Etherification (O-Alkylation): The hydroxyl group can be converted into an ether by reaction with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) or a sulfate, in the presence of a base (e.g., K₂CO₃, NaH). This is a classic Williamson ether synthesis. This derivatization can serve as a protecting group strategy during other transformations.

Esterification (O-Acylation): Reaction with an acylating agent, such as an acid chloride (e.g., acetyl chloride) or an acid anhydride (B1165640) (e.g., acetic anhydride), typically in the presence of a base like pyridine (B92270) or triethylamine, will convert the hydroxyl group into an ester.

Table 6: Reactions of the C-5 Hydroxyl Group

| Reaction Type | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| O-Alkylation (Ether formation) | Alkyl halide / Base (e.g., K₂CO₃) | 5-Alkoxy-1,2-dimethyl-1H-indole-3-carbaldehyde | nih.gov |

| O-Acylation (Ester formation) | Acyl chloride or Anhydride / Base (e.g., Pyridine) | 5-Acyloxy-1,2-dimethyl-1H-indole-3-carbaldehyde | nih.gov |

Alkylation and Acylation of the Phenolic Hydroxyl Group

The hydroxyl group at the C-5 position of the indole ring exhibits typical phenolic reactivity, serving as a nucleophile in both alkylation and acylation reactions. These transformations are crucial for modifying the compound's properties and for use as a protecting group strategy in multi-step syntheses.

Alkylation: The hydroxyl group can be converted to an ether via Williamson ether synthesis. This typically involves deprotonation with a suitable base to form a more nucleophilic phenoxide ion, followed by reaction with an alkyl halide. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (B78521) (NaOH). The choice of base and solvent is critical to optimize reaction yields and minimize side reactions.

Acylation: Acylation of the 5-hydroxyl group to form an ester is readily achieved using acylating agents such as acid chlorides or anhydrides. These reactions are often carried out in the presence of a base, like pyridine or triethylamine, which serves to neutralize the acidic byproduct (e.g., HCl) and catalyze the reaction. Friedel-Crafts acylation conditions can also be employed, though care must be taken to avoid reactions at the electron-rich indole ring.

| Reaction Type | Reagents | Product Type |

| Alkylation | Alkyl halide (e.g., CH₃I, BnBr), Base (e.g., K₂CO₃, NaH) | 5-Alkoxy-1,2-dimethyl-1H-indole-3-carbaldehyde |

| Acylation | Acyl chloride (e.g., CH₃COCl), Base (e.g., Pyridine) | 5-Acyloxy-1,2-dimethyl-1H-indole-3-carbaldehyde |

| Acylation | Acetic Anhydride ((CH₃CO)₂O), Base (e.g., Pyridine) | 5-Acetoxy-1,2-dimethyl-1H-indole-3-carbaldehyde |

Etherification and Esterification Strategies

Building upon the fundamental principles of alkylation and acylation, specific strategies for etherification and esterification allow for the introduction of a wide array of functional groups at the C-5 position.

Etherification: Beyond simple alkyl halides, more complex ether linkages can be installed. For instance, reaction with epoxides under basic conditions can introduce a hydroxyalkyl chain. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig etherification, could potentially be adapted for the synthesis of 5-aryloxy derivatives, though this is less common for electron-rich hydroxyindoles compared to haloindoles.

Esterification: A broad range of esters can be synthesized, influencing the molecule's steric and electronic properties. The use of substituted benzoyl chlorides, for example, can introduce aromatic moieties. The Steglich esterification, using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), provides a mild method for forming esters from carboxylic acids, avoiding the need for highly reactive acid chlorides.

These modifications of the hydroxyl group are instrumental in structure-activity relationship (SAR) studies, where systematic changes to the substituent at C-5 can be correlated with biological activity. nih.gov

Nucleophilic Reactivity of the Indole Nitrogen (N-1)

In the case of 5-Hydroxy-1,2-dimethyl-1H-indole-3-carbaldehyde, the indole nitrogen is already substituted with a methyl group. This N-methylation significantly alters its reactivity compared to a free (NH)-indole. The nitrogen lone pair is still involved in the aromatic system, but it lacks a proton, precluding typical deprotonation-alkylation or acylation reactions seen in N-unsubstituted indoles. mdpi.com Consequently, its direct nucleophilic reactivity is substantially diminished.

N-Metallation and Subsequent Reactions with Electrophiles

Direct N-metallation, which involves the deprotonation of an N-H bond with a strong base like n-butyllithium, is not a viable pathway for this N-methylated compound. However, the term can sometimes be used more broadly to include lithiation at other positions directed by a nitrogen substituent. Research on N-methylindole has shown that metallation with n-butyllithium occurs preferentially at the C-2 position. acs.orgacs.org In the target molecule, the C-2 position is already occupied by a methyl group. Therefore, directed metallation would likely occur at the next most acidic C-H bond on the indole ring, which is often the C-7 position, especially if a directing group strategy is employed. nih.govscribd.com Once metallated, the resulting organolithium species can react with a variety of electrophiles (e.g., alkyl halides, aldehydes, ketones, CO₂) to install new functional groups.

| Metallation Position | Reagent | Potential Subsequent Electrophile |

| C-2 (Blocked) | n-BuLi | N/A |

| C-7 (Potential) | s-BuLi, Directed | Alkyl halides, Aldehydes, CO₂ |

Cascade Reactions and Sequential Transformations of the Compound

The aldehyde group at the C-3 position is a versatile handle for engaging in cascade or sequential transformations, allowing for rapid construction of molecular complexity. rsc.org These reactions often involve an initial nucleophilic addition to the aldehyde, followed by intramolecular cyclization or rearrangement.

For example, reactions with α-carbonyl sulfonium (B1226848) ylides can initiate a cascade involving deprotonation and an intramolecular aldol reaction to form fused ring systems like thieno[2,3-b]indoles. rsc.orgresearchgate.net Similarly, multicomponent reactions involving the aldehyde, an amine, and a third component can lead to the formation of complex heterocyclic scaffolds. The indole nucleus, particularly with its electron-donating substituents, can participate in subsequent cyclization steps. Sequential transformations, such as a Vilsmeier-Haack formylation followed by further derivatization, are also a common strategy in indole chemistry. orgsyn.orggoogle.com The presence of multiple reactive sites allows for carefully planned one-pot sequences that build upon the initial indole framework. acs.org

Structure-Reactivity Relationships in 5-Hydroxy-1,2-dimethyl-1H-indole-3-carbaldehyde Derivatives

The relationship between the structure of this indole scaffold and its chemical reactivity is governed by the electronic and steric effects of its substituents.

Steric Effects: The methyl group at C-2 provides steric hindrance, which can influence the approach of reagents. For example, it can disfavor reactions at the C-3 aldehyde and may direct reactions towards the less hindered benzene portion of the indole.

Substituent Effects on Reactivity: Modifying the substituents can fine-tune the molecule's reactivity. Converting the 5-hydroxyl group to a bulky ether, for example, would increase steric hindrance at the C-4 and C-6 positions. Changing the electronic nature of substituents on derivatives allows for quantitative analysis of reactivity, similar to the principles described by the Hammett equation for benzene derivatives. libretexts.org Such analyses help in understanding reaction mechanisms and designing molecules with specific reactivity profiles. nih.govfrontiersin.orgresearchgate.net For example, introducing further electron-withdrawing groups would generally decrease the rate of electrophilic substitution, while adding more electron-donating groups would increase it. libretexts.org

Spectroscopic and Structural Analysis of 5-Hydroxy-1,2-dimethyl-1H-indole-3-carbaldehyde Remains Elusive

A comprehensive review of available scientific literature and spectral databases reveals a significant gap in the experimental data for the chemical compound 5-Hydroxy-1,2-dimethyl-1H-indole-3-carbaldehyde. Despite targeted searches for its advanced spectroscopic characterization, including Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy, no specific experimental data for this particular molecule could be located.

The requested detailed analysis, which would include ¹H NMR, ¹³C NMR, two-dimensional NMR techniques (such as COSY, HSQC, and HMBC), as well as Fourier Transform Infrared (FT-IR) and Raman spectroscopy, cannot be provided at this time due to the absence of published research detailing these specific measurements for 5-Hydroxy-1,2-dimethyl-1H-indole-3-carbaldehyde.

While spectroscopic data for structurally related compounds—such as indole-3-carbaldehyde, 1,2-dimethyl-1H-indole-3-carbaldehyde, and 5-hydroxy-1H-indole-3-carbaldehyde—are available, this information is not directly transferable and would not accurately represent the unique spectral signature of the target compound. The presence of the hydroxyl group at the 5-position, along with the methyl groups at the 1 and 2-positions, would significantly influence the chemical shifts and coupling constants in the NMR spectra, as well as the vibrational modes observed in FT-IR and Raman spectroscopy.

Consequently, the generation of a scientifically accurate article with the specified detailed outline and data tables is not feasible. Further experimental research is required to isolate or synthesize 5-Hydroxy-1,2-dimethyl-1H-indole-3-carbaldehyde and perform the necessary spectroscopic analyses to elucidate its precise structural characteristics.

Advanced Spectroscopic Characterization and Structural Elucidation

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The indole (B1671886) ring system possesses characteristic π → π* transitions, which are sensitive to the nature and position of substituents. For 5-Hydroxy-1,2-dimethyl-1H-indole-3-carbaldehyde, the presence of the hydroxyl (-OH), N-methyl, C2-methyl, and formyl (-CHO) groups all influence the electronic environment of the indole chromophore.

The UV-Vis spectrum of the parent indole molecule is characterized by two main absorption bands, corresponding to the ¹La and ¹Lb transitions. The ¹Lb transition, which is formally forbidden but vibronically allowed, appears as a structured band at longer wavelengths (around 280-290 nm), while the more intense ¹La transition is observed at shorter wavelengths (around 260-270 nm).

In 5-hydroxyindole (B134679), the hydroxyl group acts as an auxochrome, causing a red shift (bathochromic shift) of these absorption bands. Specifically, the ¹Lb transition in 5-hydroxyindole is observed around 310 nm, and the ¹La transition is seen near 273 nm. nih.gov The introduction of methyl groups at the N1 and C2 positions, along with a carbaldehyde group at the C3 position, is expected to further modify these transitions. The electron-withdrawing nature of the carbaldehyde group in conjugation with the indole π-system and the electron-donating hydroxyl group will likely lead to a more significant red shift in the absorption maxima.

| Compound | ¹Lb Transition (λmax, nm) | ¹La Transition (λmax, nm) |

|---|---|---|

| Indole | ~287 | ~266 |

| 5-Hydroxyindole | ~310 nih.gov | ~273 nih.gov |

| 5-Hydroxy-1,2-dimethyl-1H-indole-3-carbaldehyde (Predicted) | >310 | >275 |

Mass Spectrometry Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of a molecule. For 5-Hydroxy-1,2-dimethyl-1H-indole-3-carbaldehyde, the molecular formula is C₁₁H₁₁NO₂. The exact mass can be calculated by summing the precise masses of the most abundant isotopes of each element.

The calculated monoisotopic mass for [M+H]⁺ of C₁₁H₁₁NO₂ is 190.08171. An experimental HRMS measurement would be expected to yield a value in very close agreement with this calculated mass, typically within a few parts per million (ppm), thus confirming the molecular formula.

| Molecular Formula | Ion | Calculated Exact Mass | Expected Experimental Mass |

|---|---|---|---|

| C₁₁H₁₁NO₂ | [M+H]⁺ | 190.08171 | 190.0817 ± 0.0005 |

In electron ionization mass spectrometry (EI-MS), the molecular ion undergoes fragmentation, producing a unique pattern of fragment ions that serves as a molecular fingerprint. The fragmentation of 5-Hydroxy-1,2-dimethyl-1H-indole-3-carbaldehyde would be expected to follow pathways characteristic of substituted indoles.

The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight (189.0790). Key fragmentation pathways would likely include:

Loss of a hydrogen radical (-H•): Formation of a stable [M-1]⁺ ion (m/z 188) is common for aldehydes.

Loss of carbon monoxide (-CO): The formyl group can be lost as a neutral CO molecule, leading to an [M-29]⁺ ion (m/z 160).

Loss of a methyl radical (-CH₃•): Cleavage of the N-methyl or C2-methyl group would result in an [M-15]⁺ ion (m/z 174).

Cleavage of the indole ring: Further fragmentation of the indole nucleus would produce characteristic smaller ions.

The fragmentation pattern of the parent compound, 1H-Indole-3-carbaldehyde, shows a prominent molecular ion peak at m/z 145 and a significant fragment at m/z 116, corresponding to the loss of the formyl group (-CHO). nist.gov For 5-Hydroxy-1,2-dimethyl-1H-indole-3-carbaldehyde, similar initial losses are expected, followed by more complex fragmentation of the substituted indole core.

| Proposed Fragment Ion | Mass Loss | Expected m/z |

|---|---|---|

| [M]⁺• | - | 189 |

| [M-H]⁺ | H• | 188 |

| [M-CH₃]⁺ | CH₃• | 174 |

| [M-CO]⁺• | CO | 161 |

| [M-CHO]⁺ | CHO• | 160 |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for 5-Hydroxy-1,2-dimethyl-1H-indole-3-carbaldehyde is not publicly available, the expected structural features can be inferred from related compounds.

The indole ring system is generally planar. The substituents—hydroxyl, two methyl groups, and a carbaldehyde group—will have specific orientations relative to this plane. The hydroxyl group at the C5 position and the nitrogen atom of the indole ring can act as hydrogen bond donors, while the oxygen atoms of the hydroxyl and carbaldehyde groups can act as hydrogen bond acceptors.

For comparison, the crystal structure of the parent 1H-indole-3-carbaldehyde reveals an orthorhombic crystal system. In its crystal lattice, molecules are linked into chains by N—H···O hydrogen bonds. Similar intermolecular forces would be anticipated to play a crucial role in the solid-state structure of its 5-hydroxy-1,2-dimethyl derivative.

| Parameter | Expected Observation for 5-Hydroxy-1,2-dimethyl-1H-indole-3-carbaldehyde |

|---|---|

| Molecular Geometry | Largely planar indole ring system. |

| Key Intermolecular Interactions | Hydrogen bonding involving the -OH and -CHO groups and the indole N-H (if not methylated). In this case, the N-methyl precludes N-H donation. O-H...O and C-H...O hydrogen bonds are likely. |

| Supramolecular Assembly | Formation of chains, sheets, or 3D networks via hydrogen bonding and π-π stacking. |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, vibrational frequencies, and various electronic properties with a good balance between accuracy and computational cost.

Optimization of Molecular Conformations

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as the optimized molecular geometry. For 5-Hydroxy-1,2-dimethyl-1H-indole-3-carbaldehyde, this involves finding the conformation with the lowest energy. DFT calculations, often using functionals like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), are employed for this purpose.

Table 1: Predicted Optimized Geometrical Parameters for 5-Hydroxy-1,2-dimethyl-1H-indole-3-carbaldehyde (Based on Analogs)

| Parameter | Predicted Value Range | General Observations from Analogs |

| C2-C3 Bond Length (Å) | 1.37 - 1.39 | Expected to have partial double bond character. |

| C3-C9 (Carbaldehyde) Bond Length (Å) | 1.46 - 1.48 | Shorter than a typical C-C single bond due to conjugation. |

| C=O Bond Length (Å) | 1.22 - 1.24 | Typical C=O double bond length. |

| N1-C2 Bond Length (Å) | 1.37 - 1.39 | Reflects the aromatic nature of the pyrrole (B145914) ring. |

| C5-OH Bond Length (Å) | 1.35 - 1.37 | Typical for a phenolic hydroxyl group. |

| Dihedral Angle (C2-C3-C9=O) (°) | ~0 or ~180 | Indicates coplanarity of the carbaldehyde group with the indole (B1671886) ring. |

Note: These values are estimations based on DFT calculations performed on similar indole-3-carbaldehyde derivatives.

Prediction of Vibrational Frequencies and Spectroscopic Parameters

Once the molecular geometry is optimized, vibrational frequency calculations can be performed at the same level of theory. These calculations predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as stretching, bending, or wagging of bonds.

The predicted vibrational spectrum of 5-Hydroxy-1,2-dimethyl-1H-indole-3-carbaldehyde would exhibit characteristic peaks for its functional groups. For instance, the O-H stretching frequency of the hydroxyl group is expected in the range of 3400-3600 cm⁻¹. The C=O stretching of the carbaldehyde group would likely appear around 1650-1700 cm⁻¹. The N-CH₃ and C-CH₃ stretching vibrations would be observed in the fingerprint region. Comparing the calculated frequencies with experimental data, if available, can help in the validation of the computational model. It is common practice to scale the calculated frequencies to account for anharmonicity and other systematic errors in the computational method.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Electron Distribution

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. youtube.comnumberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. pku.edu.cn The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more reactive. numberanalytics.com

For 5-Hydroxy-1,2-dimethyl-1H-indole-3-carbaldehyde, the HOMO is expected to be localized primarily on the indole ring, particularly on the pyrrole moiety and the electron-donating hydroxyl group. The LUMO, on the other hand, is anticipated to be distributed over the carbaldehyde group and the adjacent part of the indole ring, reflecting its electron-accepting nature. The presence of the electron-donating hydroxyl and methyl groups would likely increase the HOMO energy level, while the electron-withdrawing carbaldehyde group would lower the LUMO energy level, potentially leading to a smaller HOMO-LUMO gap compared to unsubstituted indole.

Table 2: Predicted Frontier Molecular Orbital Properties for 5-Hydroxy-1,2-dimethyl-1H-indole-3-carbaldehyde

| Property | Predicted Value/Observation | Significance |

| EHOMO | Relatively high | Indicates good electron-donating ability. |

| ELUMO | Relatively low | Indicates good electron-accepting ability. |

| HOMO-LUMO Energy Gap (ΔE) | Moderately small | Suggests potential for good chemical reactivity. |

| HOMO Distribution | Primarily on the indole ring and hydroxyl group. | Site of electrophilic attack. |

| LUMO Distribution | Primarily on the carbaldehyde group and adjacent indole carbons. | Site of nucleophilic attack. |

Note: These are qualitative predictions based on the electronic nature of the substituents and FMO analysis of related indole derivatives.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. It is a powerful tool for analyzing intramolecular and intermolecular interactions, charge transfer, and hyperconjugative effects.

In 5-Hydroxy-1,2-dimethyl-1H-indole-3-carbaldehyde, NBO analysis can quantify the delocalization of electron density from the lone pairs of the oxygen and nitrogen atoms to the antibonding orbitals of the indole ring and the carbaldehyde group. This charge delocalization contributes to the stability of the molecule. The analysis can also reveal the nature of the intramolecular hydrogen bonding, if any, between the hydroxyl group and the carbaldehyde oxygen. The calculated natural atomic charges provide insight into the distribution of electron density across the molecule. The oxygen atom of the carbonyl group and the nitrogen atom of the indole ring are expected to carry a partial negative charge, while the hydrogen of the hydroxyl group and the carbon of the carbonyl group are expected to have a partial positive charge.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attack. The MEP map is color-coded, with red indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent regions of intermediate potential.

For 5-Hydroxy-1,2-dimethyl-1H-indole-3-carbaldehyde, the MEP map is expected to show a region of high negative potential (red) around the carbonyl oxygen atom of the carbaldehyde group, making it a likely site for electrophilic attack or hydrogen bond donation. The region around the hydroxyl hydrogen atom would likely be depicted in blue, indicating a positive potential and its susceptibility to nucleophilic attack or its role as a hydrogen bond donor. The indole nitrogen might also show a region of negative potential.

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs) play a crucial role in determining the supramolecular chemistry and biological activity of molecules. mdpi.com NCI analysis is a computational technique used to visualize and characterize weak interactions such as hydrogen bonds, van der Waals interactions, and steric clashes in a molecule. bohrium.comnih.gov This analysis is typically based on the electron density and its derivatives.

Hirshfeld Surface Analysis for Intermolecular Contacts and Crystal Packing

No studies detailing the Hirshfeld surface analysis of 5-Hydroxy-1,2-dimethyl-1H-indole-3-carbaldehyde to investigate intermolecular contacts and crystal packing were found.

Molecular Dynamics Simulations for Conformational Landscapes and Stability Studies

Theoretical Studies on Reaction Mechanisms and Pathways

There is no available literature on theoretical studies investigating the reaction mechanisms and pathways involving 5-Hydroxy-1,2-dimethyl-1H-indole-3-carbaldehyde.

Advanced Research Directions and Applications in Chemical Science

Indole (B1671886) Scaffolds as "Privileged Structures" in Chemical Probe Development

The concept of "privileged structures" refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets with high affinity. The indole scaffold is a quintessential example of such a structure, a fact that has been exploited in the development of a vast number of therapeutic agents. eurekaselect.comnih.govresearchgate.net This promiscuity is attributed to the indole's unique combination of features: a bicyclic aromatic system that can engage in π-stacking and hydrophobic interactions, a hydrogen bond donor in the N-H group, and multiple sites for functionalization that allow for the fine-tuning of steric and electronic properties. nih.gov

In the context of chemical probe development, these features make indole derivatives, including 5-Hydroxy-1,2-dimethyl-1H-indole-3-carbaldehyde, highly attractive starting points. Chemical probes are small molecules designed to selectively interact with a specific protein or other biomolecule, enabling the study of its function in a cellular or in vivo context. The indole core can serve as a versatile scaffold for the construction of such probes, with the various substitution points allowing for the introduction of reporter tags (e.g., fluorophores, biotin) or reactive groups for covalent labeling.

The inherent biological activity of many indole derivatives further enhances their utility as chemical probes. For instance, the structural similarity of the 5-hydroxyindole (B134679) moiety to the neurotransmitter serotonin makes it a valuable template for designing probes to investigate serotonergic signaling pathways. chemimpex.com By modifying the substituents on the indole ring, researchers can modulate the binding affinity and selectivity of the resulting probes for different serotonin receptor subtypes.

The application of privileged structures like the indole scaffold accelerates the discovery of new chemical probes by providing a validated starting point with favorable drug-like properties. mdpi.com This approach has proven to be more efficient than high-throughput screening of large, unbiased compound libraries. The continued exploration of the chemical space around the 5-Hydroxy-1,2-dimethyl-1H-indole-3-carbaldehyde scaffold is expected to yield novel and potent chemical probes for a wide range of biological targets.

Exploration of Indole-3-Carbaldehyde Derivatives in Analytical Chemistry (e.g., Chemosensors, Fluorogenic Probes)

The unique photophysical properties of the indole ring have led to its widespread use in the development of chemosensors and fluorogenic probes for analytical applications. nih.gov Indole derivatives often exhibit strong fluorescence, and their electronic properties can be readily tuned by the introduction of various substituents, making them highly sensitive to their local environment. rsc.org This has enabled the design of probes that can detect a wide range of analytes, including metal ions, anions, and neutral molecules, through changes in their fluorescence or colorimetric properties. researchgate.net

Indole-3-carbaldehyde derivatives are particularly well-suited for this purpose. The aldehyde group at the 3-position provides a convenient handle for further chemical modification, allowing for the attachment of specific recognition elements for the target analyte. For example, condensation of indole-3-carbaldehyde with hydrazines or amines can generate Schiff base derivatives that can act as "naked eye" colorimetric sensors for anions like fluoride. acs.org

Furthermore, the electron-withdrawing nature of the carbaldehyde group can influence the intramolecular charge transfer (ICT) characteristics of the indole scaffold, leading to solvatochromic effects where the emission wavelength is dependent on the polarity of the solvent. This property can be exploited to probe the microenvironment of biological systems.

Recent research has focused on the development of ratiometric fluorescent probes based on the indole scaffold. These probes exhibit a shift in their emission wavelength upon binding to an analyte, rather than just a change in intensity. This ratiometric response provides a more robust and reliable signal, as it is less susceptible to fluctuations in probe concentration or excitation intensity. For instance, a ratiometric fluorescent probe with a 3-formyl-BODIPY fluorophore and an indole salt as a recognition group has been developed for the specific detection of the cyanide ion. nih.gov

The versatility of the indole-3-carbaldehyde scaffold, combined with the rich photophysical properties of the indole nucleus, makes it a powerful platform for the design of next-generation chemosensors and fluorogenic probes with high sensitivity, selectivity, and temporal resolution.

Role of Indole-3-Carbaldehyde Derivatives in Biosynthetic Pathways (e.g., Tryptophan Metabolism in Plants)

Indole-3-carbaldehyde and its derivatives play a significant role in the intricate network of biosynthetic pathways in plants, particularly in the metabolism of the amino acid tryptophan. researchgate.net In cruciferous plants like Arabidopsis thaliana, tryptophan serves as a precursor for a diverse array of secondary metabolites that are crucial for defense against pathogens and herbivores. nih.govnih.gov

The biosynthesis of these defense compounds, which include the well-known phytoalexin camalexin, as well as various indole-3-carbaldehyde and indole-3-carboxylic acid derivatives, proceeds through the intermediate indole-3-acetaldoxime. nih.gov This intermediate is then converted to indole-3-acetonitrile (B3204565), which can be further metabolized by cytochrome P450 enzymes to yield indole-3-carbaldehyde. nih.gov

Studies in Arabidopsis have identified glucose conjugates of 5-hydroxyindole-3-carbaldehyde as major derivatives that accumulate in response to stress, such as treatment with silver nitrate. nih.gov The accumulation of these indole-3-carbaldehyde derivatives can reach levels comparable to that of camalexin, highlighting their importance in the plant's defense response. nih.gov

The enzyme ARABIDOPSIS ALDEHYDE OXIDASE1 (AAO1) has been shown to be involved in the oxidation of indole-3-carbaldehyde to indole-3-carboxylic acid. nih.gov This conversion represents a key branch point in the pathway, leading to a different class of indolic compounds with distinct biological activities.

The study of these biosynthetic pathways is not only important for understanding plant defense mechanisms but also has implications for human health. Indole-3-carbaldehyde, produced by the gut microbiota from dietary tryptophan, has been shown to have beneficial effects on intestinal barrier function. frontiersin.org Understanding the biosynthesis of this compound in plants could provide insights into its production and function in the human gut.

| Compound | Role in Tryptophan Metabolism | Plant Species |

| Tryptophan | Precursor for indolic secondary metabolites | Arabidopsis thaliana |

| Indole-3-acetaldoxime | Intermediate in the biosynthesis of defense compounds | Arabidopsis thaliana |

| Indole-3-acetonitrile | Intermediate in the biosynthesis of defense compounds | Arabidopsis thaliana |

| Indole-3-carbaldehyde | Key intermediate and defense compound | Arabidopsis thaliana |

| 5-Hydroxyindole-3-carbaldehyde | Major stress-induced derivative | Arabidopsis thaliana |

| Indole-3-carboxylic acid | Product of indole-3-carbaldehyde oxidation | Arabidopsis thaliana |

| Camalexin | Prominent phytoalexin | Arabidopsis thaliana |

Design and Synthesis of Complex Heterocyclic Systems Incorporating the 5-Hydroxy-1,2-dimethyl-1H-indole-3-carbaldehyde Moiety

The 5-Hydroxy-1,2-dimethyl-1H-indole-3-carbaldehyde moiety serves as a versatile building block for the synthesis of more complex heterocyclic systems with potential applications in medicinal chemistry and materials science. aku.edu.trresearchgate.net The presence of multiple reactive sites—the aldehyde group, the hydroxyl group, and the indole ring itself—allows for a wide range of chemical transformations and the construction of diverse molecular architectures.

The aldehyde group at the 3-position is a particularly useful functional group for elaboration. It can readily undergo condensation reactions with various nucleophiles, such as amines, hydrazines, and active methylene (B1212753) compounds, to form Schiff bases, hydrazones, and vinylogous systems, respectively. csic.es These reactions provide a straightforward route to a variety of heterocyclic scaffolds, including pyrimidines, pyridines, and pyrazoles.